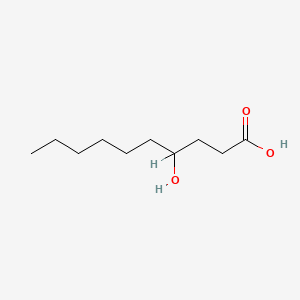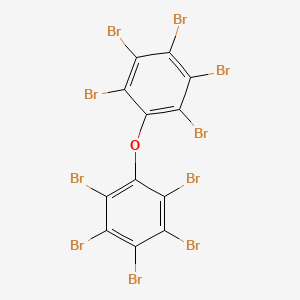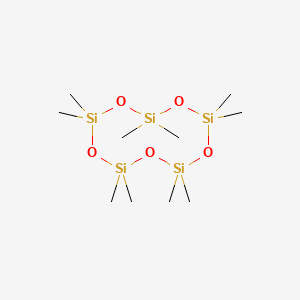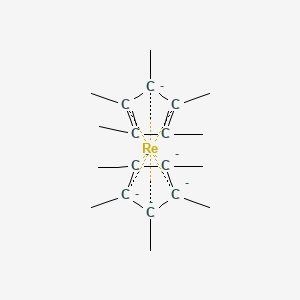
4-Hydroxydecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves heating the ricinoleates in ethanol at temperatures of 190–200°C using two to three equivalents of sodium hydroxide (NaOH). This method yields up to 69% of pure this compound . Another method involves the biotransformation of methyl decanoate to sebacic acid, where this compound is an intermediate .
Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. For example, the lactonization of this compound into γ-decalactone can be enhanced by heating the culture broth at 95°C for 30 minutes . This method is used to produce γ-decalactone, a valuable compound in the flavor and fragrance industry.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form sebacic acid, a dicarboxylic acid used in the production of nylon and polyamides . The compound can also undergo lactonization to form γ-decalactone .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide (NaOH) for alkaline cleavage and various microbial cultures for biotransformation processes . The reaction conditions often involve elevated temperatures and specific pH levels to optimize the yield of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include sebacic acid and γ-decalactone . Sebacic acid is an important precursor in the production of nylon and polyamides, while γ-decalactone is used in the flavor and fragrance industry.
Scientific Research Applications
4-Hydroxydecanoic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds, including sebacic acid and γ-decalactone . In biology, it is studied for its role in microbial biosynthesis and its potential as a bioactive compound . In medicine, derivatives of this compound are being explored for their antibiotic and cytotoxic activities . In industry, it is used in the production of flavors, fragrances, and polymers .
Mechanism of Action
The mechanism of action of 4-hydroxydecanoic acid involves its conversion into other bioactive compounds through various biochemical pathways. For example, its lactonization to γ-decalactone involves the formation of a cyclic ester, which is a key step in the biosynthesis of lactones . The molecular targets and pathways involved in these processes are still being studied, but they are believed to involve specific enzymes and microbial cultures that facilitate the conversion of this compound into its derivatives .
Comparison with Similar Compounds
4-Hydroxydecanoic acid can be compared with other medium-chain hydroxy acids, such as 10-hydroxydecanoic acid and 5-hydroxydecanoic acid . These compounds share similar chemical structures but differ in the position of the hydroxy group on the carbon chain. For example, 10-hydroxydecanoic acid has the hydroxy group on the 10th carbon, while 5-hydroxydecanoic acid has it on the 5th carbon . The unique position of the hydroxy group in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reaction pathways, and wide range of applications make it an important subject of study in modern chemistry and biology.
Properties
IUPAC Name |
4-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVZEYXLCYOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938421 | |
| Record name | 4-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17369-51-6 | |
| Record name | Decanoic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















